molecular formula C26H21N3O3 B2861584 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1206985-10-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2861584
CAS No.: 1206985-10-5
M. Wt: 423.472
InChI Key: LPEJJOQMESNCRL-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a benzoyl group, a tetrahydroquinoline moiety, and an isoxazole ring.

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the isoxazole ring. Common reagents used in these reactions include benzoyl chloride, isoxazole derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide: This compound shares a similar tetrahydroquinoline core but differs in the substituents attached to the core.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide: This compound has a similar structure but includes a sulfonamide group and a methoxy substituent.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-25(22-17-24(32-28-22)19-8-3-1-4-9-19)27-21-14-13-18-12-7-15-29(23(18)16-21)26(31)20-10-5-2-6-11-20/h1-6,8-11,13-14,16-17H,7,12,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEJJOQMESNCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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